4-Chloro-2,6-diphenylpyrimidine
Overview
Description
4-Chloro-2,6-diphenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C16H11ClN2. It is characterized by a pyrimidine ring substituted with chlorine at the 4-position and phenyl groups at the 2- and 6-positions. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,6-diphenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,6-diphenyl-4(3H)-pyrimidinone with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4-position . This reaction typically requires refluxing the reactants in an appropriate solvent, such as dichloromethane, under controlled conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions with boronic acids or other coupling partners in the presence of catalysts like palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in the presence of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by various nucleophiles, leading to compounds with different functional groups.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through the coupling of the pyrimidine ring with other aromatic systems.
Scientific Research Applications
4-Chloro-2,6-diphenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anticancer or anti-inflammatory properties.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-diphenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division, by binding to its active site and preventing its activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diphenylpyrimidine: Similar in structure but with chlorine at the 2-position instead of the 4-position.
4,6-Diphenylpyrimidine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
4-Chloro-2,6-diaminopyrimidine: Contains amino groups instead of phenyl groups, leading to different reactivity and applications.
Uniqueness
4-Chloro-2,6-diphenylpyrimidine is unique due to the presence of both chlorine and phenyl groups, which confer specific electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
4-chloro-2,6-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDDVTZXYXHTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342450 | |
Record name | 4-Chloro-2,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194855 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29509-91-9 | |
Record name | 4-Chloro-2,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,6-diphenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the significance of using 15N-labeled compounds in the study of 4-halogeno-2,6-diphenylpyrimidines?
A2: Researchers synthesized 5-bromo-4-chloro-2,6-diphenyl-[1(3)-15N]pyrimidine and various 15N-labeled 4-halogeno-2,6-diphenylpyrimidine derivatives to study the reaction mechanisms in detail []. Using these labeled compounds allowed them to track the fate of the nitrogen atom during the amination reaction. This isotopic labeling technique provides crucial evidence for confirming the involvement of the ANRORC mechanism in the amination of certain derivatives, such as 5-bromo-4-chloro-2,6-diphenylpyrimidine, where it occurs to an extent of about 18% []. This approach showcases the power of isotopic labeling in elucidating complex reaction pathways.
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